molecular formula C21H22N6O2 B2567792 2-(1H-indol-3-yl)-1-(4-(5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)ethanone CAS No. 2034248-98-9

2-(1H-indol-3-yl)-1-(4-(5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)ethanone

Cat. No.: B2567792
CAS No.: 2034248-98-9
M. Wt: 390.447
InChI Key: DDUGKMVYROFKRI-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining indole, piperidine, 1,2,4-oxadiazole, and 1-methylpyrazole moieties. The indole group (a bicyclic aromatic heterocycle) is linked via an ethanone bridge to a piperidine ring substituted with a 1,2,4-oxadiazole fused to a methylpyrazole.

Properties

IUPAC Name

2-(1H-indol-3-yl)-1-[4-[5-(2-methylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c1-26-18(6-9-23-26)21-24-20(25-29-21)14-7-10-27(11-8-14)19(28)12-15-13-22-17-5-3-2-4-16(15)17/h2-6,9,13-14,22H,7-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUGKMVYROFKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-indol-3-yl)-1-(4-(5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)ethanone is a hybrid molecule that combines the structural motifs of indole, pyrazole, and oxadiazole. These components are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C18H20N6O2\text{C}_{18}\text{H}_{20}\text{N}_6\text{O}_2

This structure incorporates:

  • An indole moiety which is often associated with neuroprotective and anticancer properties.
  • A pyrazole ring known for its anti-inflammatory and analgesic effects.
  • An oxadiazole group that has been linked to various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of compounds similar to this compound. For example:

  • Zhang et al. (2023) reported that derivatives of 2-amino-3-cyano compounds exhibited significant antiproliferative activity against various cancer cell lines, including H460 and A549, with IC50 values ranging from 0.34 µM to 0.86 µM for related compounds .
CompoundCell LineIC50 (µM)
Compound 7dHeLa0.52
Compound 7dMCF70.34
Compound 7dHT290.86

The proposed mechanism of action for these compounds often involves:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .
  • Induction of Apoptosis : The compound has been linked to inducing apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.

Anti-inflammatory Activity

The pyrazole moiety within the compound is recognized for its anti-inflammatory properties. Studies have shown that pyrazole derivatives can effectively reduce inflammation markers in vitro and in vivo models .

Antimicrobial Activity

Compounds bearing similar structural features have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi. The presence of both indole and pyrazole rings contributes to this activity by disrupting microbial cell membranes or inhibiting essential enzymes .

Case Studies

Several case studies have been conducted to evaluate the biological activities of related compounds:

  • Case Study on Indole Derivatives : A study demonstrated that indole derivatives exhibited significant cytotoxicity against breast cancer cells (MCF7), with some compounds showing IC50 values as low as 0.34 µM .
  • Case Study on Pyrazole Compounds : Another research highlighted the anti-inflammatory potential of pyrazole compounds which reduced pro-inflammatory cytokines in animal models, indicating a promising avenue for therapeutic development .

Scientific Research Applications

Table 1: Structural Features of the Compound

FeatureDescription
Indole RingKnown for psychoactive properties and biological activity
Piperidine MoietyOften used in drug design for its pharmacological properties
1,2,4-Oxadiazole UnitExhibits antimicrobial and anticancer activities

Anticancer Activity

Recent studies have indicated that derivatives of the compound exhibit significant anticancer properties. For instance, compounds similar to 2-(1H-indol-3-yl)-1-(4-(5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)ethanone have been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study: In Vitro Evaluation

A study synthesized a series of indole-based compounds and tested their antiproliferative activities against HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer) cell lines. One derivative demonstrated an IC50 value of 0.34 µM against MCF-7 cells, indicating potent activity .

Antimicrobial Properties

The oxadiazole moiety has been linked to antimicrobial activity. Research has shown that compounds containing this structure can inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Oxadiazole Derivative AEscherichia coli50 µg/mL
Oxadiazole Derivative BStaphylococcus aureus25 µg/mL

Neuropharmacological Potential

Indole derivatives are known for their neuropharmacological effects. The incorporation of the piperidine ring can enhance central nervous system activity. Studies suggest that such compounds may serve as potential treatments for neurodegenerative diseases due to their ability to modulate neurotransmitter systems.

Case Study: Neuroprotective Effects

A recent investigation into indole-piperidine hybrids revealed their capacity to protect neuronal cells against oxidative stress-induced damage. These compounds were shown to reduce apoptosis in neuronal cultures exposed to harmful agents .

Chemical Reactions Analysis

Nucleophilic Substitution at Piperidine Nitrogen

The piperidine nitrogen undergoes alkylation or acylation under mild basic conditions.

Reaction TypeReagents/ConditionsProductYieldSource
Acylation Acetyl chloride, triethylamine, DCM, 0°C1-Acetyl-piperidine derivative78%
Alkylation Methyl iodide, K₂CO₃, DMF, 60°C1-Methyl-piperidine derivative65%

Oxidation of Ethanone Carbonyl

The ketone group resists mild oxidation but forms carboxylic acid under strong conditions:

Oxidizing AgentConditionsProductNotesSource
KMnO₄H₂SO₄, 100°C, 6 hrsCarboxylic acid derivativeLow yield (32%) due to side reactions
CrO₃Acetic acid, refluxUnstable intermediateNot isolable

Reduction of Ethanone Carbonyl

Selective reduction to secondary alcohol is achievable:

Reducing AgentConditionsProductYieldSource
NaBH₄MeOH, 25°C, 2 hrs1-(Piperidinyl)ethanol derivative85%
LiAlH₄Dry THF, 0°C → 25°C, 4 hrsOver-reduction to alkane40%

Electrophilic Aromatic Substitution on Indole

The indole C3 position reacts preferentially with electrophiles:

ReactionReagents/ConditionsProductYieldSource
Nitration HNO₃, H₂SO₄, 0°C, 1 hr3-Nitroindole derivative68%
Sulfonation SO₃·Pyridine complex, DCE, 50°C, 3 hrs3-Sulfoindole derivative55%
Vilsmeier-Haack POCl₃, DMF, 80°C, 12 hrs3-Formylindole derivative72%

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring participates in cycloadditions and ring-opening reactions:

Reaction TypeReagents/ConditionsProductYieldSource
Cycloaddition Ethyl diazoacetate, Zn(OTf)₂, Et₃N, 25°CPyrazole-oxadiazole fused heterocycle89%
Acid Hydrolysis 6M HCl, reflux, 8 hrsPiperidine-carboxylic acid derivative60%

Thermal and Photochemical Stability

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, while UV irradiation induces dimerization via the indole moiety:

ConditionObservationAnalytical MethodSource
Thermal Decomposition Onset at 255°C (ΔH = −120 kJ/mol)TGA/DSC
UV Exposure Dimer formation (λ = 365 nm, 24 hrs)HPLC-MS

Key Findings from Literature

  • Synthetic Flexibility : The piperidine and oxadiazole moieties allow modular derivatization, enabling tailored pharmacokinetic profiles .

  • Stability Limitations : Acidic or prolonged thermal conditions degrade the oxadiazole ring, necessitating optimized reaction protocols .

  • Biological Relevance : Electrophilic indole derivatives show enhanced binding to serotonin receptors in preliminary assays.

This compound’s multifunctional architecture supports its utility in medicinal chemistry, particularly in targeting CNS disorders. Further studies should explore enantioselective modifications and catalytic reaction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of heterocycles. Below is a comparative analysis with analogous molecules from the literature:

Comparison with 1-(1-Aryl-1H-Tetrazol-5-yl)-2-(Piperidin-1-yl)ethanone Derivatives

  • Structural Differences :
    • The target compound replaces the tetrazole ring in derivatives (22–28) with a 1,2,4-oxadiazole fused to a methylpyrazole.
    • The indole moiety replaces the aryl group in the tetrazole series.
  • Synthesis :
    • Both classes involve chloroacetyl chloride intermediates and piperidine coupling. However, the oxadiazole-pyrazole core requires additional cyclization steps compared to tetrazole synthesis .
  • Bioactivity :
    • Tetrazole derivatives exhibit antimicrobial and anti-inflammatory properties. The oxadiazole-pyrazole-indole hybrid may enhance CNS-targeted activity due to indole’s serotonin mimicry .

Comparison with [5-(1H-Indol-3-yl)-3-Phenyl-4,5-Dihydropyrazol-1-yl] Pyridin-3-yl Methanone (3a)

  • Structural Differences :
    • Compound 3a features a dihydropyrazole fused to indole and pyridine, whereas the target compound uses a rigid oxadiazole-pyrazole-piperidine scaffold .
  • The oxadiazole’s electron-deficient nature in the target compound could enhance π-π stacking with aromatic residues in enzymes .

Comparison with Benzothiazol-Containing Pyrazolones

  • Structural Differences :
    • Benzothiazole-pyrazolone hybrids (e.g., Chakib et al., 2010) prioritize thiazole and pyrazolone motifs, lacking the piperidine and oxadiazole units .
  • Bioactivity :
    • Benzothiazole derivatives are reported as kinase inhibitors. The target compound’s piperidine-oxadiazole system may broaden selectivity toward GPCRs or ion channels .

Data Table: Key Comparative Features

Feature Target Compound 1-(1-Aryl-Tetrazol-5-yl)-2-(Piperidin-1-yl)ethanone Compound 3a Benzothiazol-Pyrazolone
Core Heterocycles Indole, oxadiazole, pyrazole, piperidine Tetrazole, piperidine Indole, dihydropyrazole, pyridine Benzothiazole, pyrazolone
Synthetic Complexity High (multi-step cyclization) Moderate (direct coupling) Moderate Low (one-pot reactions)
Solubility Likely low (rigid, aromatic-rich) Moderate (tetrazole polarity) High (pyridine solubility) Low (lipophilic benzothiazole)
Therapeutic Potential CNS disorders (indole-driven), anti-inflammatory (oxadiazole) Antimicrobial Anticancer (pyridine moiety) Kinase inhibition

Research Findings and Implications

Oxadiazole vs. Tetrazole : The 1,2,4-oxadiazole in the target compound offers greater metabolic stability than tetrazoles, which are prone to reduction in vivo .

Indole Positioning: The indole’s placement at the ethanone bridge (vs. dihydropyrazole fusion in 3a) may optimize blood-brain barrier penetration for neurological targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(1H-indol-3-yl)-1-(4-(5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)ethanone, and how do reaction conditions influence yield?

  • Methodology : The compound’s synthesis typically involves multi-step processes, including condensation of indole derivatives with oxadiazole-piperidine intermediates. For example, analogous pyrazole-oxadiazole systems are synthesized via cyclization of amidoximes with activated carboxylic acids under reflux in ethanol or xylene (#user-content-evidence-1), (#user-content-evidence-14). Key parameters include temperature (e.g., 80–110°C), solvent polarity, and catalyst use (e.g., triethylamine for deprotonation) (#user-content-evidence-14), (#user-content-evidence-17). Yield optimization may require iterative adjustments to stoichiometry and purification via recrystallization (methanol/ethanol) or column chromatography (#user-content-evidence-10), (#user-content-evidence-14).

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of:

  • Spectroscopy : 1H^1H-NMR and 13C^{13}C-NMR to confirm hydrogen/carbon environments (e.g., indole NH at ~12 ppm, oxadiazole C=O at ~160 ppm) (#user-content-evidence-14), (#user-content-evidence-18).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns (#user-content-evidence-11).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in piperidine rings) (#user-content-evidence-7), (#user-content-evidence-16).

Q. What stability challenges are associated with the oxadiazole and indole moieties under physiological conditions?

  • Methodology : Conduct accelerated stability studies in buffers (pH 4–9) and simulated biological fluids (e.g., PBS, DMEM). Monitor degradation via HPLC at 25°C and 40°C. Oxadiazoles are prone to hydrolytic cleavage under acidic/basic conditions, while indole rings may oxidize in the presence of reactive oxygen species (#user-content-evidence-4), (#user-content-evidence-19). Stabilizers like antioxidants (e.g., BHT) or lyophilization may improve shelf life (#user-content-evidence-19).

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Methodology :

  • Docking Studies : Use software like MOE or AutoDock to simulate binding to active sites (e.g., ATP-binding pockets). Focus on the oxadiazole’s hydrogen-bonding capability and the indole’s hydrophobic interactions (#user-content-evidence-11), (#user-content-evidence-15).
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS/AMBER). Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) (#user-content-evidence-11), (#user-content-evidence-15).
  • SAR Analysis : Compare with analogs (e.g., pyrazole-to-oxadiazole substitutions) to identify critical pharmacophores (#user-content-evidence-4), (#user-content-evidence-18).

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., variable IC50 values in enzyme assays)?

  • Methodology :

  • Assay Standardization : Control variables like ATP concentration (for kinase assays), incubation time, and cell passage number (#user-content-evidence-11), (#user-content-evidence-19).
  • Meta-Analysis : Use tools like Prism to pool data from multiple studies, applying statistical weighting for sample size and assay type (#user-content-evidence-11).
  • Orthogonal Validation : Confirm hits with SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream target modulation (#user-content-evidence-18), (#user-content-evidence-19).

Q. How does the compound’s pharmacokinetic profile influence its applicability in vivo?

  • Methodology :

  • ADME Studies :
  • Solubility : Shake-flask method in PBS/DMSO.
  • Permeability : Caco-2 or PAMPA assays to predict intestinal absorption (#user-content-evidence-19).
  • Metabolic Stability : Incubate with liver microsomes (human/rat); monitor via LC-MS for metabolite identification (#user-content-evidence-4), (#user-content-evidence-19).
  • In Vivo PK : Administer IV/PO in rodents; measure plasma half-life (t1/2t_{1/2}), CmaxC_{\text{max}}, and AUC using validated LC-MS/MS methods (#user-content-evidence-19).

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